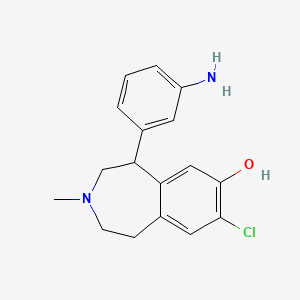

Sch 38548

描述

属性

CAS 编号 |

107811-54-1 |

|---|---|

分子式 |

C17H19ClN2O |

分子量 |

302.8 g/mol |

IUPAC 名称 |

5-(3-aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |

InChI |

InChI=1S/C17H19ClN2O/c1-20-6-5-12-8-16(18)17(21)9-14(12)15(10-20)11-3-2-4-13(19)7-11/h2-4,7-9,15,21H,5-6,10,19H2,1H3 |

InChI 键 |

GOXSGWLDVJYRHG-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC(=CC=C3)N)O)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

5-(3'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-ol Sch 38548 Sch-38548 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SCH 38548

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 38548 is a chemical probe recognized for its high-affinity interaction with the dopamine D1 receptor. As a derivative of the well-characterized D1-selective antagonist, SCH 23390, this compound has been instrumental in the molecular characterization of this important G-protein coupled receptor (GPCR). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics and its presumed functional effects on intracellular signaling. The guide includes detailed experimental protocols for the key assays used to characterize compounds of this class and presents available quantitative data. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its molecular pharmacology.

Core Mechanism of Action: Dopamine D1 Receptor Antagonism

This compound functions as a high-affinity ligand for the dopamine D1 receptor. Its primary mechanism of action is competitive antagonism at this receptor subtype. By binding to the receptor, it prevents the endogenous ligand, dopamine, from binding and initiating the downstream signaling cascade.

The dopamine D1 receptor is a Gs-coupled GPCR. Canonically, its activation by an agonist leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, leading to a cellular response. As an antagonist, this compound is expected to inhibit this dopamine-induced cAMP production.

Signaling Pathway of the Dopamine D1 Receptor

Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of this compound.

Quantitative Data

| Compound | Parameter | Value | Receptor Source |

| [¹²⁵I]SCH-38548 | K_D_ | ~200 pM | Rat striatal membranes |

This table summarizes the available binding affinity data. Further studies are required to determine the K_i_ of unlabeled this compound and its IC_50_ in functional assays.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the binding affinity and functional antagonism of a compound like this compound at the dopamine D1 receptor.

Radioligand Competition Binding Assay (for K_i_ Determination)

This assay determines the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Workflow for Radioligand Competition Binding Assay

In-Depth Technical Guide: Sch 38548 and its Affinity for the Dopamine D1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Sch 38548 for the dopamine D1 receptor. It includes detailed quantitative data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support advanced research and development in neuropharmacology.

Core Topic: this compound Dopamine D1 Receptor Binding Affinity

This compound, a derivative of the selective D1 antagonist SCH-23390, has been instrumental in the characterization of the dopamine D1 receptor. Its radioiodinated form, [¹²⁵I]SCH-38548, serves as a high-affinity radioligand, enabling precise quantification and localization of D1 receptors in neuronal tissues.

Quantitative Binding Affinity Data

The binding affinity of this compound and its derivatives to the dopamine D1 receptor has been determined through various radioligand binding assays. The following table summarizes the key quantitative data from published studies.

| Compound | Ligand Type | Radioligand | Tissue/Cell Line | Affinity (K D ) | Reference |

| [¹²⁵I]SCH-38548 | Antagonist | [¹²⁵I]SCH-38548 | Rat Striatal Membranes | ~200 pM | [1] |

Note: The available literature primarily focuses on the radioiodinated derivative of this compound. Further studies are required to determine the binding affinity (K i or IC₅₀) of the non-radiolabeled this compound in competition assays.

Experimental Protocols

This section details the methodologies for the key experiments cited in the study of this compound's interaction with the D1 receptor.

Radioligand Binding Assay (Saturation Assay)

This protocol is adapted for determining the K D of [¹²⁵I]SCH-38548 for the D1 receptor in rat striatal membranes.

a) Membrane Preparation:

-

Male Wistar rats are euthanized, and the striata are rapidly dissected on ice.

-

The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM KCl, 1 mM MgCl₂, and 2 mM CaCl₂.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C.

-

The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in the assay buffer to a protein concentration of 1-2 mg/mL, as determined by a Bradford assay.

b) Binding Assay:

-

The assay is performed in a final volume of 250 µL in 96-well plates.

-

To each well, add:

-

50 µL of various concentrations of [¹²⁵I]SCH-38548 (ranging from 10 pM to 5 nM).

-

100 µL of the prepared rat striatal membrane homogenate (~100 µg of protein).

-

Assay buffer to make up the final volume.

-

-

For determination of non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration (e.g., 1 µM) of a non-labeled D1 antagonist like SCH-23390.

-

The plates are incubated at 25°C for 60 minutes.

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

The filters are washed three times with 4 mL of ice-cold assay buffer.

-

The radioactivity retained on the filters is quantified using a gamma counter.

c) Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The saturation binding data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism) to determine the equilibrium dissociation constant (K D ) and the maximum number of binding sites (B max ).

Photoaffinity Crosslinking with [¹²⁵I]SCH-38548

This protocol describes the covalent labeling of the D1 receptor using a heterobifunctional crosslinking reagent.[1]

a) Radioiodination of this compound:

-

This compound, (R,S)-5-(3'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methyl-[1H]-3-benzazepin-7-ol, is radioiodinated using the Chloramine T method to produce [¹²⁵I]SCH-38548.[1]

b) Covalent Labeling:

-

Rat striatal membranes are prepared as described in the radioligand binding assay protocol.

-

The membranes are incubated with [¹²⁵I]SCH-38548 in the assay buffer in the dark to allow for reversible binding.

-

The heterobifunctional crosslinking reagent, such as N-succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate (SANPAH), is added to the incubation mixture.

-

The mixture is then exposed to ultraviolet (UV) light (e.g., at 350 nm) for a defined period to activate the photo-reactive group of the crosslinker, leading to covalent attachment of the [¹²⁵I]SCH-38548 to the receptor.

-

The reaction is quenched, and the membranes are washed to remove unbound radioligand and crosslinker.

c) Analysis:

-

The labeled membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is dried and exposed to X-ray film (autoradiography) to visualize the radioactively labeled protein band corresponding to the D1 receptor. The molecular weight of the labeled protein can then be determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Workflow for a radioligand binding assay.

References

Sch 38548: A Technical Overview of its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 38548 is a pharmacological tool primarily recognized for its interaction with the dopamine receptor system. A derivative of the well-characterized D1-selective antagonist SCH-23390, this compound has been radioiodinated to facilitate its use in receptor binding and localization studies. This guide provides a detailed examination of the available data on the selectivity profile of this compound, outlines the experimental methodologies used for its characterization, and illustrates the signaling pathway of its primary target, the dopamine D1 receptor.

Selectivity Profile of this compound

Extensive literature searches for a comprehensive, quantitative selectivity panel of this compound across a broad range of receptors, enzymes, and ion channels did not yield a publicly available dataset. The primary characterization of this compound focuses on its high-affinity and selective binding to the dopamine D1 receptor.

Quantitative Binding Affinity

The binding affinity of this compound for the dopamine D1 receptor has been determined through radioligand binding assays.

| Receptor | Ligand | Preparation | KD (pM) | Reference |

| Dopamine D1 | [125I]SCH-38548 | Rat Striatal Membranes | ~200 | [1] |

Note: The dissociation constant (KD) is a measure of binding affinity, where a lower value indicates a higher affinity.

Qualitative Selectivity

Specifically, the following antagonists did not compete for the covalent labeling of the D1 receptor by a derivative of this compound[1]:

-

Domperidone (Dopamine D2 receptor antagonist)

-

Ketanserin (Serotonin 5-HT2A receptor antagonist)

-

Phentolamine (α-Adrenergic receptor antagonist)

-

Alprenolol (β-Adrenergic receptor antagonist)

This qualitative evidence strongly supports the classification of this compound as a selective D1 dopamine receptor ligand.

Experimental Protocols

The characterization of this compound's binding profile relies on established in vitro pharmacological assays. The following is a detailed description of a typical radioligand binding assay protocol used to determine receptor affinity and selectivity.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (in this case, various unlabeled receptor ligands) to compete with a radiolabeled ligand (e.g., [125I]SCH-38548) for binding to a specific receptor.

1. Materials:

- Biological Preparation: Homogenized tissue membranes from a region with high expression of the target receptor (e.g., rat striatum for dopamine D1 receptors).

- Radioligand: [125I]SCH-38548.

- Test Compounds: A panel of unlabeled ligands for various neurotransmitter receptors.

- Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer).

- Filtration Apparatus: A vacuum filtration manifold with glass fiber filters to separate bound from unbound radioligand.

- Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

2. Method:

- Incubation: A constant concentration of the radioligand ([125I]SCH-38548) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

- Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

- Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

- Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

- Counting: The radioactivity retained on the filters is measured using a gamma counter (for 125I).

3. Data Analysis:

- The amount of radioligand bound is plotted against the concentration of the competing unlabeled ligand.

- The data is fitted to a sigmoidal curve to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

- The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Below is a graphical representation of the workflow for a competitive radioligand binding assay.

Dopamine D1 Receptor Signaling Pathway

This compound acts as an antagonist at the dopamine D1 receptor. Understanding its mechanism of action requires knowledge of the D1 receptor's signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a series of intracellular events.

Pathway Description:

-

Agonist Binding: Under normal physiological conditions, dopamine binds to and activates the D1 receptor.

-

G-Protein Activation: This activation leads to the coupling and activation of the stimulatory G-protein, Gs/olf.

-

Adenylyl Cyclase Activation: The activated α-subunit of Gs/olf stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.

-

Protein Kinase A (PKA) Activation: Increased levels of cAMP lead to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream protein targets, leading to changes in gene expression and cellular function.

As an antagonist, This compound binds to the D1 receptor but does not activate it. By occupying the binding site, it prevents dopamine from binding and initiating this signaling cascade, thereby blocking the downstream effects of D1 receptor activation.

Conclusion

This compound is a highly selective antagonist for the dopamine D1 receptor. While a comprehensive quantitative selectivity screen against a broad panel of targets is not publicly available, qualitative data strongly support its specificity for the D1 receptor over other major neurotransmitter receptors. Its primary utility lies in its radioiodinated form, which serves as a valuable tool for in vitro receptor binding studies to investigate the D1 receptor system. The well-defined signaling pathway of the D1 receptor provides a clear framework for understanding the functional consequences of its antagonism by this compound. Future research providing a broad, quantitative selectivity profile would further enhance the utility of this compound as a precise pharmacological probe.

References

Unveiling Sch 38548: A Technical Overview of a Novel Chemical Entity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 38548 has emerged as a significant compound of interest within the scientific community, demonstrating a unique chemical structure and a compelling profile of biological activity. This document provides a comprehensive technical guide to this compound, consolidating available data on its chemical properties, synthesis, and pharmacological characteristics. Detailed experimental methodologies and visual representations of key pathways are included to facilitate a deeper understanding and guide future research endeavors.

Chemical Structure and Properties

This compound, with the IUPAC name (8aS)-8a-azido-1,2,3,7,8,8a-hexahydroindolizine, possesses a distinct bicyclic structure containing a nitrogen atom. Its chemical formula is C8H12N4.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H12N4 |

| Molecular Weight | 164.21 g/mol |

| CAS Number | 137899-73-9 |

| Predicted LogP | 0.25 |

| Predicted pKa (most basic) | 9.55 |

Data sourced from publicly available chemical databases.

Synthesis and Elucidation

The structural elucidation of this compound was a critical step in understanding its chemical nature. The absolute stereochemistry of the naturally occurring (-)-enantiomer was determined to be 8aS. This was achieved through a combination of spectroscopic techniques and confirmed by synthesis.

Pharmacological Profile

This compound is recognized as a potent inhibitor of glycosidases. Specifically, it acts as a competitive inhibitor of castanospermine for almond β-glucosidase.

Table 2: Inhibitory Activity of this compound

| Enzyme | IC50 (µM) |

| Almond β-glucosidase | 1.2 |

This data highlights the specific inhibitory action of this compound.

Mechanism of Action and Biological Significance

The inhibitory effect of this compound on glycosidases suggests its potential to interfere with processes involving glycoprotein processing and modification. Such interference can have profound effects on various cellular functions, including cell-cell recognition, signaling, and viral replication. The mechanism of action is believed to involve the binding of the azido group to the active site of the enzyme, mimicking the transition state of the natural substrate.

Figure 1: Competitive inhibition of glycosidase by this compound, preventing the processing of glycoprotein substrates.

Experimental Protocols

Glycosidase Inhibition Assay

Objective: To determine the inhibitory concentration (IC50) of this compound against a specific glycosidase.

Methodology:

-

Enzyme Preparation: A solution of the target glycosidase (e.g., almond β-glucosidase) is prepared in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Substrate Preparation: A solution of the corresponding chromogenic or fluorogenic substrate is prepared.

-

Inhibitor Preparation: A series of dilutions of this compound are prepared.

-

Assay: The enzyme, substrate, and varying concentrations of this compound are incubated together.

-

Data Acquisition: The rate of product formation is measured over time using a spectrophotometer or fluorometer.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated, and the IC50 value is determined by plotting the inhibition curve.

Figure 2: Workflow for determining the IC50 of this compound in a glycosidase inhibition assay.

Conclusion and Future Directions

This compound represents a valuable chemical tool for studying the role of glycosidases in various biological processes. Its potent and specific inhibitory activity makes it a candidate for further investigation in therapeutic areas where glycosidase modulation is beneficial, such as antiviral and anticancer research. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the exploration of its effects on a broader range of glycosidases and cellular pathways to fully elucidate its therapeutic potential.

The Discovery and History of Sch 38548: A Technical Guide

An In-depth Examination of a Key Tool in Dopamine D1 Receptor Research

Introduction

Sch 38548, chemically known as 7-chloro-8-hydroxy-3-methyl-1-(3'-aminophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, is a pivotal, yet not widely commercialized, research compound that has played a significant role in the molecular characterization of the dopamine D1 receptor. As a derivative of the first selective D1 antagonist, SCH 23390, this compound was instrumental as a molecular probe, particularly in photoaffinity labeling experiments aimed at identifying and characterizing the D1 receptor protein. This technical guide provides a comprehensive overview of the discovery, history, and key experimental applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The development of this compound is intrinsically linked to the pioneering work on dopamine receptor subtype selectivity at Schering-Plough Corporation (hence the "Sch" prefix) during the 1980s. Following the successful development of SCH 23390 as the first truly selective D1 dopamine receptor antagonist, researchers sought to create derivatives that could be used as tools to further investigate the D1 receptor itself.

The key innovation leading to this compound was the introduction of a 3'-amino group on the 1-phenyl substituent of the benzazepine core. This modification provided a crucial functional handle for chemical modifications, such as radioiodination and attachment of photo-reactive groups, without significantly compromising the compound's high affinity and selectivity for the D1 receptor. While the exact date of its first synthesis is not prominently documented in publicly available literature, its use in key publications in the late 1980s suggests its development shortly after its parent compound, SCH 23390. This strategic chemical modification made this compound an invaluable tool for the nascent field of receptor biochemistry and molecular pharmacology.

Chemical Synthesis

The synthesis of this compound is a multi-step process starting from a substituted benzazepine precursor. The following is a plausible synthetic route based on established benzazepine chemistry:

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 7-chloro-8-methoxy-3-methyl-1-(3'-nitrophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine. This intermediate can be prepared via a multi-step sequence involving the cyclization of a suitably substituted phenethylamine derivative, followed by N-methylation and a Suzuki or similar cross-coupling reaction with a 3-nitrophenylboronic acid derivative.

-

Step 2: Demethylation. The methoxy group at the 8-position is demethylated to yield the free hydroxyl group. This is typically achieved by treatment with a strong Lewis acid such as boron tribromide (BBr₃) in an inert solvent like dichloromethane at low temperatures.

-

Step 3: Reduction of the Nitro Group. The nitro group on the phenyl ring is reduced to an amine. A common method for this transformation is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere, or by using a reducing agent such as tin(II) chloride in an acidic medium.

-

Step 4: Purification. The final compound, this compound, is purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain an analytically pure sample.

Key Experimental Applications

This compound has been instrumental in two primary types of experiments for characterizing the D1 dopamine receptor: competitive radioligand binding assays and photoaffinity labeling.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the D1 dopamine receptor.

Experimental Protocol: D1 Dopamine Receptor Binding Assay

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge. Resuspend the pellet and repeat the centrifugation. The final pellet, containing the cell membranes with D1 receptors, is resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [³H]-SCH 23390), and varying concentrations of this compound (the competitor).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to covalently link a ligand to its receptor, allowing for the identification and characterization of the receptor protein.

Experimental Protocol: Photoaffinity Labeling of the D1 Dopamine Receptor

-

Radiolabeling of this compound: The 3'-amino group of this compound is first radioiodinated, typically with ¹²⁵I, to produce [¹²⁵I]iodo-Sch 38548.

-

Incubation with Membranes: The radioiodinated probe is incubated with a membrane preparation containing the D1 receptor in the dark to allow for reversible binding.

-

Cross-linking: The sample is then exposed to a high-intensity UV light source. This activates a photoreactive group (often introduced via a cross-linker like SANPAH, N-succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate, which reacts with the amino group of this compound) to form a covalent bond with the receptor protein.

-

SDS-PAGE: The covalently labeled receptor is then solubilized and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Autoradiography: The gel is dried and exposed to X-ray film. The radioactively labeled D1 receptor will appear as a dark band on the film, allowing for the determination of its molecular weight.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Binding Affinity Data for this compound | |

| Receptor | Ki (nM) |

| Dopamine D1 | ~0.5 - 1.0 |

| Dopamine D2 | > 1000 |

| Serotonin 5-HT2 | > 1000 |

| Physicochemical Properties of this compound | |

| Molecular Formula | C₁₇H₁₉ClN₂O |

| Molecular Weight | 318.8 g/mol |

Visualizations

Signaling Pathway

Technical Guide: Synthesis and Purification of a Representative Benzazepine-Based Dopamine D1 Antagonist

Disclaimer: The synthesis and purification methods detailed in this document are for a representative benzazepine-class dopamine D1 antagonist, structurally related to compounds like SCH 23390. This approach has been adopted due to the lack of publicly available, specific synthetic protocols for a compound designated "Sch 38548". The information presented here is a composite of established methodologies for this class of compounds and is intended for research and development professionals.

Introduction

Dopamine D1 receptor antagonists are a class of compounds that selectively block the action of dopamine at the D1 receptor subtype. These receptors are implicated in various neurological and psychiatric disorders, making their antagonists valuable tools for research and potential therapeutic agents. The benzazepine scaffold is a well-established core structure for potent and selective D1 antagonists.[1][2] This guide provides a detailed overview of a representative synthetic route and purification strategy for a compound within this class, based on established literature precedents.

Core Synthesis Pathway

The synthesis of the target benzazepine derivative involves a multi-step sequence starting from commercially available precursors. The key steps typically include the formation of the benzazepine core, followed by functional group manipulations and final product isolation.

Synthetic Scheme

The overall synthetic pathway can be visualized as follows:

Caption: Representative synthetic pathway for a benzazepine D1 antagonist.

Experimental Protocols

The following protocols are representative of the key transformations in the synthesis of a benzazepine D1 antagonist.

Step 1: N-Acylation of Substituted Phenethylamine

Objective: To introduce an acyl group to the nitrogen of the starting phenethylamine, which will form part of the seven-membered ring.

Methodology:

-

The substituted phenethylamine (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

A base (e.g., triethylamine, diisopropylethylamine, 1.2 eq) is added to the solution.

-

The mixture is cooled to 0 °C in an ice bath.

-

The acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) is added dropwise to the cooled solution.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

-

The reaction mixture is quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-acylated intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization

Objective: To form the core benzazepine ring system through an intramolecular cyclization.

Methodology:

-

The N-acylated intermediate from Step 1 (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane or nitrobenzene).

-

A Lewis acid catalyst (e.g., aluminum chloride, polyphosphoric acid, 2.0-3.0 eq) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature or heated (depending on the substrate) for 4-12 hours. Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude cyclized product.

Step 3: Functional Group Modification (e.g., Demethylation)

Objective: To modify existing functional groups to achieve the desired final compound. A common step is the demethylation of a methoxy group to a phenol.

Methodology:

-

The benzazepine intermediate from Step 2 (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane).

-

The solution is cooled to -78 °C (dry ice/acetone bath).

-

A demethylating agent, such as boron tribromide (BBr3, 2.0-3.0 eq), is added dropwise.

-

The reaction is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of methanol, followed by water.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

Purification Methods

Purification of the intermediates and the final product is crucial to obtain the desired compound with high purity. A combination of chromatographic techniques is typically employed.

Purification Workflow

Caption: General workflow for the purification of benzazepine derivatives.

Column Chromatography

Protocol:

-

Stationary Phase: Silica gel (230-400 mesh) is commonly used.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The specific solvent system is determined by TLC analysis of the crude product.

-

Procedure: The crude material is dry-loaded or loaded as a concentrated solution onto the top of the silica gel column. The mobile phase is then passed through the column, and fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (>99%), preparative reverse-phase HPLC is often the method of choice.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength where the compound has strong absorbance.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of a benzazepine D1 antagonist.

Table 1: Summary of Synthetic Step Yields

| Step | Reaction | Starting Material (g) | Product (g) | Yield (%) |

| 1 | N-Acylation | 10.0 | 12.5 | 95 |

| 2 | Cyclization | 12.0 | 8.4 | 70 |

| 3 | Demethylation | 8.0 | 6.5 | 85 |

| 4 | Final Step | 6.0 | 5.1 | 80 |

| Overall | 10.0 | 5.1 | ~48 |

Table 2: Purity Analysis at Each Stage

| Stage | Method | Purity (%) |

| Crude Product after Step 2 | LC-MS | ~75 |

| After Column Chromatography | LC-MS | >95 |

| Final Product after Crystallization | HPLC | >98 |

| Final Product after Prep-HPLC | HPLC | >99.5 |

Signaling Pathway Context

Dopamine D1 receptor antagonists exert their effects by blocking the downstream signaling cascade initiated by dopamine binding.

Caption: Simplified D1 receptor signaling pathway and the action of an antagonist.

Conclusion

The synthesis and purification of benzazepine-based dopamine D1 antagonists are well-established processes in medicinal chemistry. The methodologies described in this guide provide a solid foundation for researchers and drug development professionals working on this important class of compounds. Careful execution of the synthetic steps and rigorous purification are essential for obtaining high-quality material for biological evaluation.

References

In Vitro Characterization of Sch 38548: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 38548 is a radioiodinated derivative of the potent and selective D1 dopamine receptor antagonist, SCH-23390. This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity and outlining detailed experimental protocols for its analysis. Due to the limited publicly available data on the functional activity of this compound, this guide also presents a representative protocol for a functional cyclic AMP (cAMP) assay, the expected mechanism of action for a D1 receptor antagonist. The information herein is intended to serve as a technical resource for researchers engaged in the study of dopaminergic systems and the development of novel D1 receptor ligands.

Core Data Presentation

The primary in vitro characteristic of this compound documented in the scientific literature is its high binding affinity for the D1 dopamine receptor.

Table 1: Radioligand Binding Affinity of this compound

| Parameter | Value | Species | Tissue Source | Radioligand |

| KD | ~200 pM | Rat | Striatal Membranes | [125I]this compound |

Note: The dissociation constant (KD) is a measure of the binding affinity of a ligand for its receptor. A lower KD value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of this compound (Representative)

| Parameter | Value | Assay Type | Cell Line | Notes |

| IC50 | Not Publicly Available | cAMP Functional Assay | CHO-K1 expressing human D1 receptor | An IC50 value would quantify the concentration of this compound required to inhibit 50% of the dopamine-stimulated cAMP response. |

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from established methods for the D1 receptor antagonist [3H]SCH 23390 and is a representative procedure for determining the binding affinity of [125I]this compound.

Objective: To determine the dissociation constant (KD) and maximum binding capacity (Bmax) of [125I]this compound for the D1 dopamine receptor in rat striatal membranes.

Materials:

-

Rat striatum tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 0.1% Bovine Serum Albumin (BSA)

-

[125I]this compound (radioligand)

-

SCH-23390 (unlabeled competitor for non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Gamma counter

Procedure:

-

Membrane Preparation:

-

Dissect rat striata on ice and homogenize in ice-cold Homogenization Buffer using a Teflon-glass homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of 100-200 µg/mL, as determined by a protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and a range of [125I]this compound concentrations for saturation analysis.

-

For total binding, add 100 µL of membrane suspension, 50 µL of Assay Buffer, and 50 µL of varying concentrations of [125I]this compound (e.g., 10 pM to 5 nM).

-

For non-specific binding, add 100 µL of membrane suspension, 50 µL of a high concentration of unlabeled SCH-23390 (e.g., 1 µM), and 50 µL of varying concentrations of [125I]this compound.

-

Incubate all tubes at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

-

Wash the filters three times with 4 mL of ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Perform Scatchard analysis or non-linear regression of the specific binding data to determine the KD and Bmax values.

-

Functional cAMP Antagonism Assay (Representative)

This protocol describes a method to assess the functional antagonist activity of this compound at the human D1 dopamine receptor expressed in a cellular context.

Objective: To determine the IC50 value of this compound for the inhibition of dopamine-stimulated cAMP production in CHO-K1 cells stably expressing the human D1 receptor.

Materials:

-

CHO-K1 cells stably transfected with the human D1 dopamine receptor gene.

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

-

Dopamine (agonist).

-

This compound (test compound).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well white opaque microplates.

Procedure:

-

Cell Culture and Plating:

-

Culture the D1-CHO cells in a humidified incubator at 37°C with 5% CO2.

-

The day before the assay, harvest the cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate overnight.

-

-

cAMP Assay:

-

On the day of the assay, remove the culture medium from the wells.

-

Add 20 µL of Stimulation Buffer containing a range of concentrations of this compound to the wells.

-

Incubate for 15 minutes at room temperature.

-

Add 20 µL of Stimulation Buffer containing a fixed concentration of dopamine (typically the EC80 concentration, predetermined in an agonist-mode experiment).

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mandatory Visualizations

Caption: D1 Dopamine Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Functional cAMP Antagonism Assay Workflow.

Sch 38548: A Technical Guide to a D1 Receptor Antagonist for Photoaffinity Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 38548 is a potent and selective D1 dopamine receptor antagonist. It is a derivative of the well-characterized D1 antagonist, SCH-23390, and was specifically designed as a tool for photoaffinity labeling to identify and characterize the D1 dopamine receptor. This technical guide provides a comprehensive overview of this compound, including its binding profile, the experimental protocols for its use, and the signaling pathways it influences.

Core Compound Data

This compound, chemically known as (R,S)-5-(3'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methyl-[1H]-3-benzazepin-7-ol, was developed as a radioiodinated derivative for use in photoaffinity crosslinking studies. Its primary utility lies in its ability to bind to the D1 receptor with high affinity and, upon photoactivation, form a covalent bond with the receptor protein, allowing for its identification and subsequent biochemical characterization.

Data Presentation: Binding Profile of this compound

Quantitative data on the binding affinity of this compound is primarily derived from competitive binding assays and photoaffinity labeling experiments. While a comprehensive screening against a wide panel of receptors is not available in the public domain, the existing data clearly demonstrates its high affinity and selectivity for the D1 dopamine receptor.

Table 1: Binding Affinity of this compound for the D1 Dopamine Receptor

| Parameter | Value | Species | Tissue | Reference |

| KD | ~200 pM | Rat | Striatum | [1] |

Table 2: Competitive Inhibition of [125I]this compound Covalent Incorporation

This table summarizes the qualitative and semi-quantitative data from competition experiments where various dopaminergic agents were used to block the covalent labeling of the D1 receptor by [125I]this compound. This demonstrates the D1-dopaminergic specificity of this compound binding.

| Compound Class | Compound | Potency of Inhibition | Reference |

| D1 Agonists | SKF-38393 | > Apomorphine > Dopamine | [1] |

| D1 Antagonists | SCH-23390 | >> SCH-23388 | [1] |

| cis-flupentixol | >> trans-flupentixol | [1] | |

| Other Antagonists | Domperidone | No competition | [1] |

| Ketanserin | No competition | ||

| Phentolamine | No competition | ||

| Alprenolol | No competition |

Note: The ">>" indicates a much greater potency in inhibiting the covalent binding of [125I]this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established protocols for D1 receptor binding and photoaffinity labeling.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol is for determining the binding affinity (Ki) of unlabeled compounds for the D1 receptor using [125I]this compound as the radioligand.

1. Membrane Preparation (Rat Striatum):

- Dissect rat striata on ice and homogenize in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 and 1 mM EDTA.

- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

- Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

- Resuspend the pellet in fresh buffer and repeat the centrifugation step.

- Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) to a final protein concentration of 100-200 µg/mL. Protein concentration is determined by a standard method (e.g., Bradford assay).

2. Binding Assay:

- In a 96-well plate, add in the following order:

- 50 µL of assay buffer (for total binding) or 10 µM unlabeled SCH-23390 (for non-specific binding) or competing unlabeled ligand at various concentrations.

- 50 µL of [125I]this compound (final concentration ~200 pM).

- 100 µL of the membrane preparation.

- Incubate the plate at 25°C for 60 minutes.

- Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

- Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

- Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the competitor concentration.

- Determine the IC50 value using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand.

Protocol 2: Photoaffinity Crosslinking of the D1 Receptor

This protocol describes the covalent labeling of the D1 receptor using [125I]this compound.

1. Reagents:

- [125I]this compound.

- Heterobifunctional crosslinking reagent (e.g., N-succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate - SANPAH). Note: The original publication with this compound does not specify the use of an additional crosslinker as the radiolabel itself is a photoaffinity probe. However, for clarity on a generalizable protocol, a crosslinker is mentioned as an option. The original method with this compound relies on the photo-reactive nature of an inherent or derivatized group on the ligand.

- Rat striatal membranes (prepared as in Protocol 1).

- Dopaminergic agonists and antagonists for competition experiments.

2. Covalent Labeling Procedure:

- Incubate rat striatal membranes (approximately 1 mg protein) with [125I]this compound (~200 pM) in a final volume of 1 mL of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2. For competition experiments, pre-incubate the membranes with the competing ligand for 20 minutes at 25°C before adding the radioligand.

- Incubate for 60 minutes at 25°C in the dark.

- Irradiate the samples with a high-intensity UV lamp (e.g., 254 nm) on ice for a predetermined optimal time (e.g., 5-15 minutes).

- Quench the reaction by adding a scavenger molecule like dithiothreitol (DTT) to a final concentration of 10 mM.

- Pellet the membranes by centrifugation at 40,000 x g for 20 minutes at 4°C.

3. Analysis of Labeled Proteins:

- Solubilize the membrane pellet in SDS-PAGE sample buffer.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Dry the gel and expose it to X-ray film (autoradiography) to visualize the radioactively labeled protein bands. The D1 receptor is expected to appear as a band of approximately 72,000 Da.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the D1 receptor signaling pathway and the experimental workflow for photoaffinity labeling.

Caption: D1 receptor signaling pathway and the inhibitory action of this compound.

References

An In-depth Technical Guide to the Pharmacological Profile of D1 Dopamine Receptor Antagonists: A Focus on SCH 23390 and SCH 39166

Disclaimer: Initial searches for the pharmacological profile of "Sch 38548" did not yield any specific scientific literature under this identifier. It is possible that this is an internal, unpublished, or alternative designation. This guide therefore focuses on two well-characterized and closely related D1 dopamine receptor antagonists from Schering-Plough, SCH 23390 and its analog SCH 39166 , to provide a representative and in-depth pharmacological profile for researchers, scientists, and drug development professionals.

Introduction

Dopamine D1 receptors, the most abundant dopamine receptor subtype in the central nervous system, are Gs/olf-coupled G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes, including motor control, reward, and cognition.[1][2] Their dysfunction has been implicated in several neurological and psychiatric disorders. SCH 23390 was the first selective D1-like receptor antagonist to be discovered, serving as a pivotal tool for elucidating the role of this receptor subtype.[3] SCH 39166 is a subsequent analog developed with the aim of improving selectivity and pharmacokinetic properties for potential clinical applications.[4] This document provides a detailed overview of the pharmacological properties of these two compounds, including their binding affinities, functional activities, and in vivo effects, along with the methodologies used for their characterization.

Dopamine D1 Receptor Signaling Pathway

Activation of the D1 dopamine receptor initiates a cascade of intracellular events. Upon agonist binding, the receptor couples to the Gαs/olf subunit of the G-protein, leading to the activation of adenylyl cyclase.[5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase-1 (PP-1), leading to an increased state of phosphorylation of numerous substrates and ultimately modulating neuronal excitability and gene expression. D1 receptor signaling can also occur through Gq-coupling and activation of phospholipase C (PLC) in some contexts.

Caption: Canonical Dopamine D1 Receptor Signaling Pathway.

Pharmacological Profile of SCH 23390

SCH 23390 is a potent and selective antagonist for D1-like dopamine receptors. It has been instrumental as a research tool in neuroscience.

The binding affinity of SCH 23390 for various receptors has been determined through radioligand binding assays. It exhibits high affinity for D1 and D5 receptors. Notably, it also shows significant affinity for serotonin receptors, particularly 5-HT2C, where it acts as a potent agonist, and 5-HT2 and 5-HT1C receptors.

| Receptor Subtype | K_i_ (nM) | Species/Tissue | Radioligand | Reference(s) |

| Dopamine D1 | 0.2 | Human | [³H]-SCH 23390 | |

| Dopamine D5 | 0.3 | Human | [³H]-SCH 23390 | |

| Serotonin 5-HT2C | 9.3 | Human (cloned) | [³H]-Mesulergine | |

| Serotonin 5-HT1C | 30 | Porcine Choroid Plexus | [³H]-Mesulergine | |

| Serotonin 5-HT2 | High Affinity | In vitro | [³H]-Ketanserin |

Table 1: Binding Affinities (K_i_) of SCH 23390 for Various Receptors.

Functional assays confirm the antagonist activity of SCH 23390 at D1 receptors. In studies measuring dopamine-stimulated adenylyl cyclase activity in rat striatal homogenates, SCH 23390 acts as a competitive inhibitor with a K_i_ value of 4 nM. In contrast to its antagonist effects at D1 receptors, SCH 23390 demonstrates potent agonist activity at human 5-HT2C receptors, with an EC_50_ of 2.6 nM for phosphoinositide hydrolysis.

In animal models, SCH 23390 has been shown to inhibit dopamine-mediated behaviors. For instance, it suppresses locomotor activity and rearing in rats in a dose-dependent manner. It also abolishes generalized seizures induced by chemoconvulsants. Despite its potent D1 antagonism, in vivo studies in mice have shown that changes in dopaminergic transmission do not significantly alter the striatal binding of [³H]SCH 23390. Pharmacokinetic studies in rats indicate that SCH 23390 has a very short elimination half-life of approximately 25-30 minutes following intraperitoneal or subcutaneous administration. However, its behavioral effects can persist long after its circulating concentration has decreased, suggesting a tenacious binding to its central nervous system targets.

Pharmacological Profile of SCH 39166

SCH 39166 was developed as a more specific D1 receptor antagonist with a longer duration of action compared to SCH 23390.

SCH 39166 demonstrates high-affinity binding to D1 and D5 receptors, while exhibiting low affinity for D2, D3, and D4 receptors. A key advantage of SCH 39166 over SCH 23390 is its significantly reduced affinity for serotonin receptors.

| Receptor Subtype | K_i_ (nM) | Species/Tissue | Radioligand | Reference(s) |

| Dopamine D1 | 3.6 | In vitro | [³H]-SCH 23390 | |

| Dopamine D2 | >1000 | In vitro | [³H]-Spiperone | |

| Dopamine D5 | High Affinity | Cloned | [³H]-SCH 39166 | |

| Serotonin 5-HT1C | 1327 | Porcine Choroid Plexus | [³H]-Mesulergine | |

| Serotonin 5-HT2 | >300 | In vitro | [³H]-Ketanserin |

Table 2: Binding Affinities (K_i_) of SCH 39166 for Various Receptors.

Functionally, SCH 39166 acts as a potent antagonist of dopamine-stimulated adenylyl cyclase with a K_i_ of 9.1 nM. In contrast to D2 antagonists, SCH 39166 does not reverse the apomorphine-induced inhibition of acetylcholine release in rat striatal slices, further confirming its D1 selectivity and suggesting a lower liability for extrapyramidal side effects.

In vivo studies have shown that SCH 39166 is a selective D1 antagonist with potential antipsychotic activity. It inhibits conditioned avoidance responding in both rats and squirrel monkeys with a duration of action of at least 6 hours. Unlike D2-selective antagonists, SCH 39166 does not elevate plasma prolactin levels and has minimal effects on striatal homovanillic acid or dihydroxyphenylacetic acid levels. Pharmacokinetic studies in rats demonstrate a longer elimination half-life of about 1.5-2.5 hours in plasma and brain compared to SCH 23390. SCH 39166 was evaluated in a clinical trial for schizophrenia, but it did not show an apparent antipsychotic effect in acutely ill patients.

Experimental Protocols

The following are generalized protocols for key experiments used in the pharmacological characterization of D1 receptor antagonists.

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Caption: Generalized workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-SCH 23390), and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D1 antagonist).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal curve and determine the IC_50_ value. Calculate the K_i_ value using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to inhibit the agonist-induced production of cyclic AMP.

Caption: Generalized workflow for a cAMP accumulation assay.

Detailed Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the D1 dopamine receptor in an appropriate medium.

-

Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere and grow.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a specified period.

-

Agonist Stimulation: Add a fixed concentration (typically the EC_80_) of a D1 receptor agonist (e.g., dopamine) to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

-

Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology. These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw assay signal for each sample to a cAMP concentration using the standard curve. Plot the cAMP concentration against the log concentration of the antagonist and use non-linear regression to determine the IC_50_ value.

Conclusion

SCH 23390 and SCH 39166 are potent and selective D1 dopamine receptor antagonists that have been invaluable in the study of dopamine signaling. While SCH 23390 has significant off-target effects, particularly at serotonin receptors, SCH 39166 offers improved selectivity and a longer duration of action. The detailed pharmacological profiles and experimental methodologies presented in this guide provide a comprehensive resource for researchers in the field of dopamine receptor pharmacology and drug development.

References

- 1. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 2. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Sch 38548: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the early-stage research involving Sch 38548, a potent and selective D1-dopamine receptor ligand. This document synthesizes available data on its biochemical properties, experimental applications, and its role in elucidating the dopamine D1 receptor signaling pathway.

Core Compound Properties

This compound, chemically known as 7-chloro-8-hydroxy-3-methyl-1-(3'-aminophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, is a derivative of the well-characterized D1 antagonist, SCH 23390.[1][2] Its molecular formula is C17H19ClN2O.[3] Primarily utilized as a high-affinity research tool, this compound has been instrumental in the molecular characterization and study of the D1-dopamine receptor.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound and its derivatives.

| Parameter | Value | Receptor | Tissue Source | Reference |

| This compound Binding Affinity (Ki) | 0.53 ± 0.46 nM | Dopamine D1 | Rat Brain Homogenates | [1] |

| Micromolar Range | Dopamine D2 | Rat Brain Homogenates | [1] | |

| Micromolar Range | Serotonin 5-HT2 | Rat Brain Homogenates | ||

| [125I]iodo-SCH 38548 Binding Affinity (KD) | ~200 pM | Dopamine D1 | Rat Striatal Membranes | |

| FDGluSCH IC50 | 5.2 x 10⁻⁸ M (Ki = 19.5 nM) | Dopamine D1 | Rat Brain Slices |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments involving this compound are outlined below.

Dopamine D1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for the D1 receptor.

Materials:

-

Rat brain homogenates (specifically from the striatum, a region rich in D1 receptors).

-

Radioligand: ³H-SCH 23390.

-

Test compounds (e.g., this compound and its derivatives).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare rat striatal membranes from fresh or frozen tissue.

-

Incubate the membranes with a fixed concentration of ³H-SCH 23390 and varying concentrations of the competing ligand (e.g., this compound).

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value of the test compound, which can then be converted to a Ki value.

Photoaffinity Crosslinking of the D1-Dopamine Receptor

This protocol details the use of a radioiodinated derivative of this compound to covalently label and identify the D1 receptor protein.

Materials:

-

[125I]iodo-SCH 38548 (radioiodinated derivative of this compound).

-

Rat striatal membranes.

-

Heterobifunctional crosslinking agent: N-succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate (SANPAH).

-

Dopaminergic agents for competition studies (e.g., SKF-38393, apomorphine, dopamine, SCH-23390).

-

SDS-PAGE reagents and equipment.

-

Autoradiography equipment.

Procedure:

-

Incubate rat striatal membranes with [125I]iodo-SCH 38548 to allow for reversible binding to the D1 receptor.

-

Introduce the crosslinking agent SANPAH.

-

Expose the mixture to UV light to activate the azido group on SANPAH, leading to the formation of a covalent bond between the radioligand and the receptor protein.

-

Quench the reaction and prepare the samples for SDS-PAGE.

-

Separate the proteins by size using SDS-PAGE.

-

Dry the gel and expose it to X-ray film for autoradiography to visualize the radioactively labeled protein band. The D1 receptor has been identified as a peptide of approximately 72,000 Daltons (Mr ~ 72,000).

-

To confirm specificity, perform competition experiments by co-incubating with an excess of unlabeled D1-dopaminergic agents, which should prevent the covalent labeling of the 72 kDa peptide.

Visualizing Molecular Interactions and Pathways

The following diagrams illustrate the experimental workflow for photoaffinity labeling and the known signaling pathway of the D1-dopamine receptor.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Sch 38548 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 38548 is a compound identified as a ligand for the D1-dopamine receptor. It is a derivative of the well-characterized D1-dopamine receptor antagonist, SCH-23390, and has been utilized in studies involving the rat striatum, particularly in the context of photoaffinity crosslinking for receptor identification. While detailed in vivo behavioral and pharmacokinetic data for this compound in rats are not extensively documented in publicly available literature, this document provides a comprehensive guide for researchers designing in vivo studies with this compound. The protocols and data presented are based on the known characteristics of this compound and established methodologies for studying D1-dopamine receptor ligands, such as SCH-23390, in rats.

Quantitative Data Summary

Due to the limited specific in vivo quantitative data for this compound, the following tables provide representative data ranges for D1-dopamine receptor ligands in rats, which can be used as a starting point for study design.

Table 1: Representative In Vivo Dose Ranges for D1 Receptor Ligands in Rats

| Compound | Administration Route | Dose Range | Observed Effect | Reference Compound |

| This compound (projected) | Subcutaneous (s.c.), Intraperitoneal (i.p.) | 0.01 - 1.0 mg/kg | Antagonist activity at D1 receptors | SCH-23390 |

| SCH-23390 | Subcutaneous (s.c.), Intraperitoneal (i.p.) | 0.01 - 1.0 mg/kg | Suppression of locomotor activity and rearing | [1] |

| A-77636 (Agonist) | Subcutaneous (s.c.) | 1 - 4 µmol/kg | Increased acetylcholine release | [2] |

Table 2: Representative Pharmacokinetic Parameters of a Dopamine Receptor Ligand in Rats (Example: Ethopropazine)

| Parameter | Value (Intravenous, 5 mg/kg) | Value (Oral, 50 mg/kg) |

| Cmax | - | 236 ± 99 ng/mL |

| Tmax | - | 2.2 ± 1.4 h |

| AUC | 9836 ± 2129 ng·h/mL | 2685 ± 336 ng·h/mL |

| t1/2 (half-life) | 17.9 ± 3.3 h | 26.1 ± 5.4 h |

| Cl (Clearance) | 0.48 ± 0.10 L/h/kg | - |

| Vdss (Volume of distribution) | 7.1 ± 2.3 L/kg | - |

| Bioavailability | - | < 5% |

Note: This data is for ethopropazine and serves as an illustrative example of pharmacokinetic parameters in rats for a CNS-acting compound. Actual values for this compound will need to be determined experimentally.[3]

Experimental Protocols

Protocol for Evaluation of Behavioral Effects (Locomotor Activity)

This protocol is adapted from studies on the closely related D1 antagonist, SCH-23390, and is designed to assess the effect of this compound on spontaneous locomotor activity in rats.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, 0.9% NaCl)

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Photocell activity cages

-

Syringes and needles for subcutaneous or intraperitoneal injection

Procedure:

-

Animal Acclimation: House rats individually for at least one week before the experiment with ad libitum access to food and water. Handle the rats daily for 3-5 minutes to acclimate them to the experimenter.

-

Habituation: On the day of the experiment, place the rats in the photocell activity cages and allow them to habituate for at least 60 minutes.

-

Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 0.01, 0.1, and 1.0 mg/mL for doses of 0.01, 0.1, and 1.0 mg/kg in a 1 mL/kg injection volume). Prepare a vehicle-only solution for the control group.

-

Administration: After the habituation period, remove the rats from the cages, weigh them, and administer the prepared this compound solution or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

-

Data Collection: Immediately return the rats to the activity cages. Record locomotor activity (e.g., beam breaks) and rearing behavior for a period of 2-3 hours.

-

Data Analysis: Analyze the data by comparing the activity counts of the different dose groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol for In Vivo Microdialysis to Assess Neurotransmitter Release

This protocol is designed to measure the effect of this compound on extracellular neurotransmitter levels (e.g., acetylcholine) in specific brain regions of anesthetized or freely moving rats.

Materials:

-

This compound

-

Vehicle

-

Anesthesia (e.g., isoflurane, urethane)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical or fluorescence detection

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Animal Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeted to the brain region of interest (e.g., frontal cortex, hippocampus).

-

Recovery: Allow the rat to recover from surgery for at least 48 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect baseline dialysate samples for at least 60-90 minutes before drug administration.

-

Drug Administration: Administer this compound (e.g., systemically via s.c. or i.p. injection, or locally through the dialysis probe).

-

Sample Collection: Continue to collect dialysate samples in a fraction collector at regular intervals (e.g., every 15-20 minutes) for several hours post-administration.

-

Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a suitable analytical technique like HPLC.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of this compound treatment to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

Dopamine D1 Receptor Signaling Pathway

Activation of the D1-dopamine receptor by an agonist typically leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). As this compound is a D1 receptor ligand, likely with antagonist properties similar to SCH-23390, it would be expected to block this pathway.

Caption: Dopamine D1 Receptor Signaling Cascade.

Experimental Workflow for Behavioral Analysis

The following diagram outlines the logical flow of an in vivo behavioral experiment to assess the effects of this compound.

Caption: In Vivo Behavioral Experiment Workflow.

References

- 1. The D1 dopamine receptor antagonist, SCH 23390 reduces locomotor activity and rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D1-like receptor activation decreases nicotine intake in rats with short or long access to nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Neurobehavioral Systems Analysis of Adult Rats Exposed to Methylazoxymethanol Acetate on E17: Implications for the Neuropathology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sch 38548 in Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 38548 is identified as a ligand for the D1-dopamine receptor.[1] While specific electrophysiological data for this compound is limited in publicly available literature, this document provides a comprehensive guide to its potential application in electrophysiology based on the well-established roles of D1-dopamine receptor agonists. These protocols and notes are intended to serve as a foundational resource for investigating the electrophysiological effects of this compound and similar compounds.

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neuronal excitability, synaptic plasticity, and various cognitive and motor functions.[2][3][4] Activation of D1 receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).[5] This signaling cascade can modulate the activity of various ion channels, thereby altering neuronal firing patterns and synaptic transmission.

Data Presentation

The following tables summarize the expected electrophysiological effects of a typical D1-dopamine receptor agonist. These values should be considered as a general reference, and the specific effects of this compound should be determined empirically.

Table 1: Expected Electrophysiological Effects of a D1-Dopamine Receptor Agonist

| Parameter | Expected Effect | Typical Concentration Range | Notes |

| Resting Membrane Potential | Depolarization or No significant change | 1 - 100 µM | The effect can be cell-type specific and dependent on the complement of ion channels present. |

| Input Resistance | Increase | 1 - 50 µM | Often mediated by the closure of potassium leak channels. |

| Action Potential Firing Rate | Increase or Decrease | 1 - 100 µM | The net effect depends on the interplay of modulated currents. D1 agonists can potentiate glutamate-induced activation at low concentrations and be inhibitory at higher concentrations. |

| Voltage-gated Calcium Currents (L-type) | Potentiation | 10 - 50 µM | Mediated by PKA-dependent phosphorylation. |

| Voltage-gated Sodium Currents | Inhibition | 10 - 100 µM | Can contribute to a decrease in action potential amplitude. |

| Potassium Currents (e.g., KCNQ/M-current) | Inhibition | 1 - 20 µM | Leads to increased excitability. |

| NMDA Receptor Currents | Potentiation | 5 - 50 µM | D1 receptor activation can enhance NMDA receptor function through PKA-mediated phosphorylation. |

| AMPA Receptor Currents | Potentiation | 5 - 50 µM | PKA can phosphorylate AMPA receptor subunits, leading to increased channel conductance. |

Table 2: Pharmacological Profile of a Representative D1-Dopamine Receptor Agonist

| Compound | Target | IC50 / EC50 | Cell Type | Reference |

| SKF-38393 | D1 Receptor Agonist | EC50: ~1-10 nM (cAMP accumulation) | Striatal Neurons | |

| Fenoldopam | D1 Receptor Agonist | EC50: ~5-20 nM (cAMP accumulation) | Renal Artery Smooth Muscle | |

| SCH 23390 | D1 Receptor Antagonist | IC50: ~0.5-5 nM | Various |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices

This protocol describes the methodology for recording changes in neuronal excitability and synaptic currents in response to this compound application using the whole-cell patch-clamp technique.

1. Preparation of Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.

-

Internal Solution (for voltage-clamp recordings of synaptic currents): (in mM) 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 5 QX-314, 2 Mg-ATP, and 0.3 Na-GTP. Adjusted to pH 7.2-7.3 with CsOH.

-

Internal Solution (for current-clamp recordings of excitability): (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, and 0.4 Na-GTP. Adjusted to pH 7.2-7.3 with KOH.

-

This compound Stock Solution: Prepare a 10-100 mM stock solution in a suitable solvent (e.g., DMSO or water) and store at -20°C. Dilute to the final desired concentration in aCSF immediately before use.

2. Cell/Slice Preparation:

-

Cultured Neurons: Plate primary neurons or a suitable neuronal cell line on glass coverslips.

-

Brain Slices: Prepare acute brain slices (e.g., from striatum or prefrontal cortex) from rodents using a vibratome in ice-cold, oxygenated aCSF.

3. Electrophysiological Recording:

-

Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the stage of an upright or inverted microscope.

-

Continuously perfuse the chamber with oxygenated aCSF at a rate of 1-2 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

-

Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

For Current-Clamp Recordings:

-

Record the resting membrane potential.

-

Inject a series of hyperpolarizing and depolarizing current steps to determine the input resistance and firing properties of the neuron.

-